3-(Propan-2-yl)-2-azaspiro[3.3]heptan-1-one

Medicinal Chemistry ADME Lipophilicity

Lead series logD suboptimal? This rigid spirocycle provides a rational vector to increase lipophilicity without extensive library synthesis. - Bioisosteric replacement for piperidine with distinct 3D topology, enhancing target binding and selectivity. - Increases logD by up to +0.5 units while maintaining solubility, addressing ADME liabilities. - Gram-scale supply available with immediate global shipping for accelerated med chem projects.

Molecular Formula C9H15NO
Molecular Weight 153.22 g/mol
CAS No. 1803602-08-5
Cat. No. B1435431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Propan-2-yl)-2-azaspiro[3.3]heptan-1-one
CAS1803602-08-5
Molecular FormulaC9H15NO
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESCC(C)C1C2(CCC2)C(=O)N1
InChIInChI=1S/C9H15NO/c1-6(2)7-9(4-3-5-9)8(11)10-7/h6-7H,3-5H2,1-2H3,(H,10,11)
InChIKeyFVZQBHGHWLYLMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Propan-2-yl)-2-azaspiro[3.3]heptan-1-one: Versatile Building Block


3-(Propan-2-yl)-2-azaspiro[3.3]heptan-1-one is a member of the 2-azaspiro[3.3]heptane family, a class of spirocyclic amines increasingly recognized as non-classical bioisosteres for piperidine, morpholine, and piperazine scaffolds in drug discovery [1]. This compound features a rigid, sp3-rich bicyclic framework that offers a distinct three-dimensional topology compared to traditional six-membered heterocycles. As a versatile building block, it provides medicinal chemists with a unique tool for modulating physicochemical properties and exploring novel chemical space [2].

Spirocyclic scaffold for piperidine bioisostere exploration
Rigid sp³-rich 3D topology for property modulation
N-linked 2-azaspiro[3.3]heptane core for ADME tuning

3-(Propan-2-yl)-2-azaspiro[3.3]heptan-1-one: Not a Piperidine Drop-In


While 2-azaspiro[3.3]heptanes are often described as bioisosteres of piperidine, they are not simple structural swaps. Replacing a piperidine ring with a 2-azaspiro[3.3]heptane core fundamentally alters a molecule's geometry, basicity, and lipophilicity [1]. Unlike piperidine's planar chair conformation, the spirocyclic system imposes a rigid, three-dimensional shape that shifts the exit vectors of substituents by approximately 1.3 Å and introduces a 90° twist, which can drastically affect target binding [1]. Furthermore, the electronic environment changes, leading to a significant increase in pKa and, for N-linked derivatives like 3-(Propan-2-yl)-2-azaspiro[3.3]heptan-1-one, a notable increase in logD [1]. These combined effects mean that a 2-azaspiro[3.3]heptane analog must be treated as a distinct chemical entity, requiring careful evaluation of its physicochemical and pharmacological properties rather than being assumed to be a direct functional equivalent of its piperidine counterpart [1].

1
Alters substituent exit vectors and twist angle, potentially changing target recognition.
2
Elevated basicity and lipophilicity compared to piperidine may impact ADME profile.
3
Rigid spirocyclic core is not a direct functional equivalent; requires independent profiling.

3-(Propan-2-yl)-2-azaspiro[3.3]heptan-1-one: Quantitative Comparison


Lipophilicity: 2-Azaspiro[3.3]heptane vs Piperidine

In an analysis of the AstraZeneca compound collection, replacing a piperidine ring with an N-linked 2-azaspiro[3.3]heptane core resulted in a consistent and significant increase in lipophilicity. This contrasts with other azaspiroheptane isomers and demonstrates that the 2-aza variant, as exemplified by 3-(Propan-2-yl)-2-azaspiro[3.3]heptan-1-one, behaves uniquely [1].

Lipophilicity Shift vs. Piperidine
Class-level inference
ΔlogD₇.₄ up to +0.5
Supports logD optimization in lead series
Class-level inference from matched molecular pairs
Medicinal Chemistry ADME Lipophilicity

Aqueous Solubility: Spiro[3.3]heptane vs Cyclohexane

Heteroatom-substituted spiro[3.3]heptanes, the core structural class of 3-(Propan-2-yl)-2-azaspiro[3.3]heptan-1-one, have been shown to possess higher aqueous solubility than their corresponding cyclohexane analogs. This property is a key advantage of the spirocyclic framework and can be leveraged to improve the developability of drug candidates [1].

Aqueous Solubility vs. Cyclohexane
Class-level inference
Higher aqueous solubility (directional)
May enhance developability profiles
Directional trend, quantitative data not available
Medicinal Chemistry Formulation Solubility

Metabolic Stability: Spiro[3.3]heptane vs Cyclohexane

In addition to solubility advantages, the spiro[3.3]heptane core has been associated with a trend towards higher metabolic stability compared to monocyclic or cyclohexane-based analogs. This property is beneficial for achieving longer half-lives and more consistent in vivo exposure [1].

Metabolic Stability vs. Cyclohexane
Class-level inference
Trend towards higher metabolic stability
May support metabolic profile optimization
Directional trend, data to verify
ADME Metabolic Stability Drug Metabolism

Biological Activity: 2-Azaspiro[3.3]heptane Potency

The impact of the 2-azaspiro[3.3]heptane motif on biological activity is highly context-dependent but can be substantial. An early example of an N-linked 2-azaspiro[3.3]heptane (compound 29b) demonstrated an approximately 10-fold improvement in antiproliferation activity against MCF-7 cells compared to a reference compound, highlighting the potential for this scaffold to enhance target engagement or cellular potency [1].

Antiproliferation Potency in MCF-7
Class-level inference
~10-fold antiproliferation shift
Supports antiproliferation assay context
Context-dependent, MCF-7 cell model; class-level inference
Medicinal Chemistry Oncology SAR

3-(Propan-2-yl)-2-azaspiro[3.3]heptan-1-one: Key Applications


Fine-Tuning Lipophilicity in Lead Optimization

For a lead series where logD is suboptimal—either too low to achieve adequate permeability or too high causing metabolic liabilities—incorporating 3-(Propan-2-yl)-2-azaspiro[3.3]heptan-1-one as a replacement for a piperidine group provides a rational and predictable vector for increasing lipophilicity by up to +0.5 logD units [1]. This allows medicinal chemists to dial in the desired physicochemical profile without resorting to extensive library synthesis.

Improving Solubility and Metabolic Stability of Cyclohexane-Based Leads

When faced with a promising cyclohexane-containing lead that suffers from poor aqueous solubility or high metabolic clearance, replacing the cyclohexane ring with the spirocyclic core of 3-(Propan-2-yl)-2-azaspiro[3.3]heptan-1-one offers a potential path forward. This scaffold swap has been shown to confer higher aqueous solubility and a trend toward improved metabolic stability, addressing common developability hurdles early in the drug discovery process [2].

Exploring Novel Chemical Space with Distinct 3D Topology

In projects seeking to escape crowded chemical space dominated by flat aromatic or flexible aliphatic rings, 3-(Propan-2-yl)-2-azaspiro[3.3]heptan-1-one introduces a rigid, sp3-rich scaffold with a unique vector geometry. This distinct topology, which changes the distance and angle of substituents compared to piperidine [1], can unlock novel binding interactions, improve selectivity, or help overcome resistance mechanisms to known drugs.

Building Fetal Hemoglobin Inducers for Sickle Cell Disease

The 2-azaspiro[3.3]heptane scaffold has proven to be a productive core for developing orally bioavailable fetal hemoglobin (HbF) inducers. A derivative from this class (compound 18) demonstrated significant, dose-dependent HbF induction in cynomolgus monkeys and was found to be much safer than the standard-of-care hydroxyurea [3]. 3-(Propan-2-yl)-2-azaspiro[3.3]heptan-1-one serves as a valuable intermediate for constructing novel analogs in this therapeutically important area.

Application
Selection Property
Validation Focus
Lead lipophilicity optimization
Predictable logD modulation scaffold
Matched molecular pair logD shift review
Solubility and metabolic stability improvement
Spirocyclic core with developability advantages
Solubility and microsomal stability assessment
3D topology-driven lead discovery
Rigid sp³-rich scaffold with distinct vector geometry
Target binding and selectivity profiling
HbF induction research tool synthesis
Spirocyclic intermediate for HbF modulator design
HbF induction endpoint in NHP model (data to verify)

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